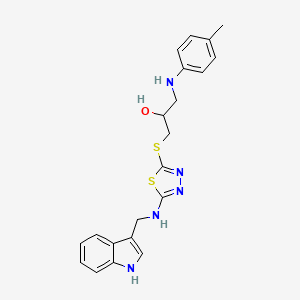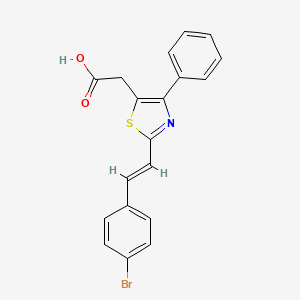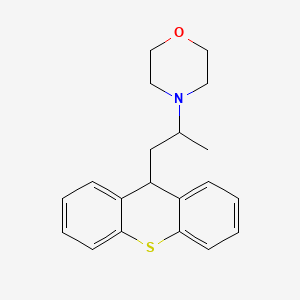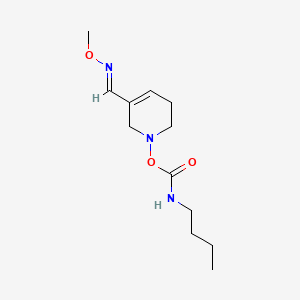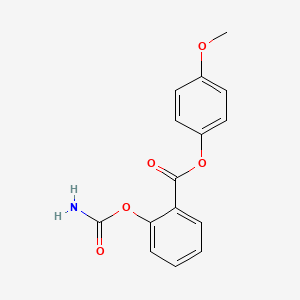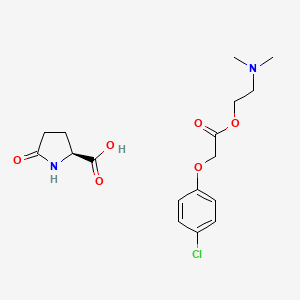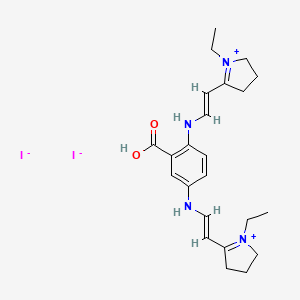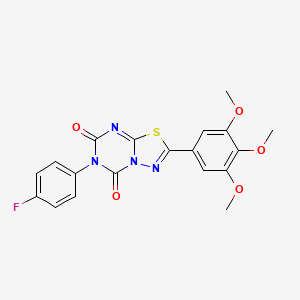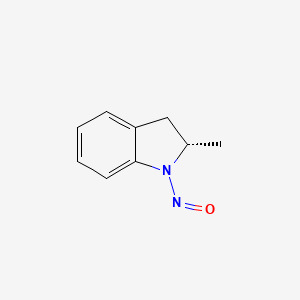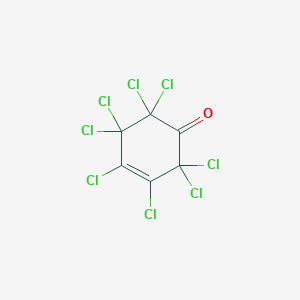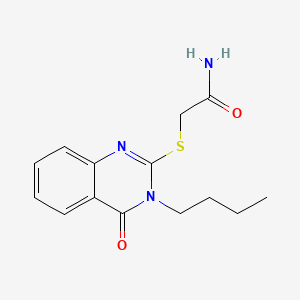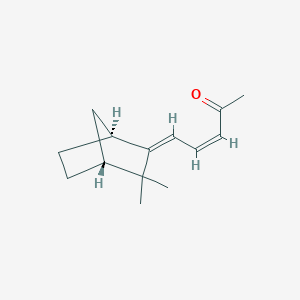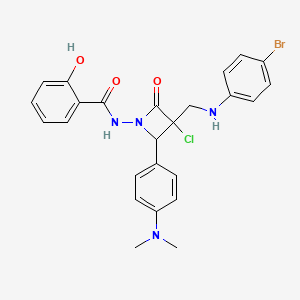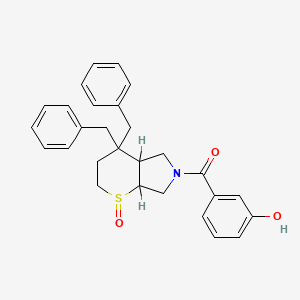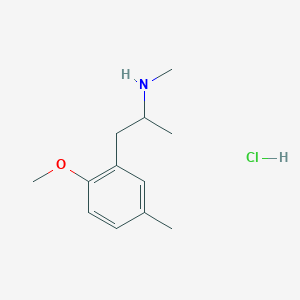
Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-N,alpha,5-trimethylphenethylamine hydrochloride is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. This compound is characterized by the presence of methoxy and methyl groups attached to the phenethylamine backbone, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,alpha,5-trimethylphenethylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of a phenethylamine derivative with a methoxy-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The final product is typically purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt form.
化学反应分析
Types of Reactions
2-Methoxy-N,alpha,5-trimethylphenethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenethylamine derivative.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic aromatic substitution or electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong acids (e.g., sulfuric acid) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler phenethylamine derivatives.
科学研究应用
2-Methoxy-N,alpha,5-trimethylphenethylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-Methoxy-N,alpha,5-trimethylphenethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity for these targets. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different biological activities.
3,4,5-Trimethoxyamphetamine: Another phenethylamine derivative with distinct pharmacological properties.
2,5-Dimethoxy-4-methylamphetamine (DOM): A compound with similar methoxy and methyl substitutions but different effects on the central nervous system.
Uniqueness
2-Methoxy-N,alpha,5-trimethylphenethylamine hydrochloride is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other phenethylamine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
92722-93-5 |
|---|---|
分子式 |
C12H20ClNO |
分子量 |
229.74 g/mol |
IUPAC 名称 |
1-(2-methoxy-5-methylphenyl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-9-5-6-12(14-4)11(7-9)8-10(2)13-3;/h5-7,10,13H,8H2,1-4H3;1H |
InChI 键 |
VNGCUASVACQRAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)CC(C)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


